cp-113818

Übersicht

Beschreibung

CP-113818 ist ein potenter Inhibitor von Acyl-Coenzym A: Cholesterin-Acyltransferase (ACAT), einem Enzym, das an der Veresterung von Cholesterin beteiligt ist. Diese Verbindung wurde ausführlich auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Zusammenhang mit Alzheimer-Krankheit und Hypercholesterinämie .

Vorbereitungsmethoden

Die Synthese von CP-113818 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Syntheseroute beinhaltet typischerweise:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um das Grundgerüst des Moleküls zu bilden.

Modifikationen der funktionellen Gruppen: Spezifische funktionelle Gruppen werden durch verschiedene chemische Reaktionen wie Alkylierung, Acylierung und Sulfonierung eingeführt oder modifiziert.

Industrielle Produktionsmethoden für this compound ähneln diesen, werden aber zur Anpassung an größere Mengen skaliert. Diese Methoden beinhalten oft die Optimierung der Reaktionsbedingungen, um die Ausbeute zu verbessern und die Kosten zu senken.

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion verschiedene reduzierte Formen der Verbindung ergeben kann.

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Es wird als Modellverbindung verwendet, um die Hemmung von Acyl-Coenzym A: Cholesterin-Acyltransferase und ihre Auswirkungen auf den Cholesterinstoffwechsel zu untersuchen.

Biologie: this compound wird verwendet, um die Rolle der Cholesterinveresterung in zellulären Prozessen und ihre Auswirkungen auf die Zellfunktion zu untersuchen.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung der Alzheimer-Krankheit und Hypercholesterinämie untersucht. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des Enzyms Acyl-Coenzym A: Cholesterin-Acyltransferase. Dieses Enzym ist für die Veresterung von Cholesterin verantwortlich, einen Prozess, der freies Cholesterin in Cholesterinester umwandelt, die in Zellen gespeichert werden. Durch die Hemmung dieses Enzyms reduziert this compound die Bildung von Cholesterinestern, was zu einer verringerten Cholesterinanreicherung in den Zellen führt. Dieser Mechanismus ist besonders relevant im Zusammenhang mit der Alzheimer-Krankheit, bei der der Cholesterinstoffwechsel eine Rolle bei der Bildung von Amyloid-Plaques zu spielen scheint .

Analyse Chemischer Reaktionen

CP-113818 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Research

Mechanism of Action

CP-113818 functions primarily by inhibiting ACAT, an enzyme involved in cholesterol metabolism. By reducing the production of cholesteryl esters, this compound decreases the accumulation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that treatment with this compound leads to significant reductions in amyloid plaque formation and soluble amyloid-beta levels in transgenic mouse models expressing human amyloid precursor protein (APP) mutations .

Efficacy in Animal Models

In a study involving transgenic mice with Alzheimer-like pathology, this compound treatment for two months resulted in an 88%-99% reduction in amyloid plaque accumulation and an 83%-96% decrease in membrane/insoluble amyloid-beta levels. Additionally, spatial learning was slightly improved, correlating with decreased amyloid levels . This suggests that ACAT inhibition may be a viable strategy for preventing or treating Alzheimer's disease.

| Study | Treatment Duration | Amyloid Plaque Reduction | Improvement in Learning |

|---|---|---|---|

| 2 months | 88%-99% | Slight improvement | |

| 2 months | 83%-96% | Correlated improvement |

Cellular Mechanisms

Impact on APP Processing

this compound has been shown to modulate the processing of APP, reducing the amyloidogenic pathway responsible for generating amyloid-beta peptides. In vitro studies demonstrated that knockdown of ACAT-1 through RNA interference resulted in significant suppression of amyloidogenic processing and reduced cellular cholesteryl ester levels .

Cell Culture Studies

In cell culture experiments, treatment with this compound abolished lipid droplet staining, indicating a reduction in lipid accumulation and supporting its role as a potent ACAT inhibitor. This effect highlights the compound's potential utility in studying lipid metabolism and related disorders .

Broader Therapeutic Applications

Potential Uses Beyond Alzheimer’s Disease

While most research has focused on Alzheimer's disease, the inhibition of ACAT by this compound may have implications for other conditions associated with dysregulated cholesterol metabolism. These include cardiovascular diseases and metabolic disorders where cholesterol homeostasis is disrupted .

Research on Other Diseases

this compound's effects extend to various biological pathways including apoptosis, autophagy, and inflammation. Its potential role in modulating immune responses and cancer biology is currently under investigation, suggesting that this compound could serve as a tool for exploring these complex biological systems .

Wirkmechanismus

CP-113818 exerts its effects by inhibiting the enzyme acyl-coenzyme A: cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that converts free cholesterol into cholesteryl esters for storage in cells. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, leading to decreased cholesterol accumulation in cells. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholesterol metabolism is believed to play a role in the formation of amyloid plaques .

Vergleich Mit ähnlichen Verbindungen

CP-113818 ist unter den ACAT-Inhibitoren aufgrund seiner spezifischen Struktur und Potenz einzigartig. Ähnliche Verbindungen sind:

CI-976: Ein weiterer ACAT-Inhibitor mit unterschiedlichen strukturellen und chemischen Eigenschaften.

Im Vergleich zu diesen Verbindungen hat this compound in verschiedenen Tiermodellen eine überlegene Wirksamkeit bei der Reduzierung der Amyloid-Pathologie und der Verbesserung der Cholesterinprofile gezeigt .

Biologische Aktivität

CP-113818 is a potent inhibitor of acyl-coenzyme A: cholesterol acyltransferase (ACAT), which plays a significant role in cholesterol metabolism and has been studied primarily for its potential therapeutic effects in Alzheimer's disease (AD) and other conditions associated with cholesterol dysregulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in reducing amyloid pathology, and implications for treatment strategies.

This compound inhibits ACAT, an enzyme involved in the esterification of free cholesterol to cholesteryl esters, which are stored in lipid droplets within cells. By inhibiting this enzyme, this compound reduces the accumulation of cholesteryl esters, leading to altered lipid metabolism and potential decreases in amyloid beta (Aβ) production. The compound's mechanism can be summarized as follows:

- Inhibition of Cholesterol Esterification : this compound reduces the conversion of free cholesterol into cholesteryl esters.

- Decreased Aβ Production : By modulating lipid metabolism, this compound indirectly affects the processing of amyloid precursor protein (APP), leading to reduced generation of Aβ peptides.

- Improvement in Cognitive Function : The reduction in Aβ levels correlates with improvements in spatial learning and memory in animal models.

Reduction of Amyloid Plaques

Research has demonstrated that this compound significantly reduces amyloid plaque accumulation in transgenic mouse models of AD. In a study involving mice expressing human APP with familial AD mutations, treatment with this compound for two months resulted in:

- Reduction of Amyloid Plaques : An impressive decrease of 88% to 99% in amyloid plaque levels was observed.

- Decrease in Membrane/Insulin Aβ Levels : Levels of membrane and insoluble Aβ were reduced by 83% to 96%.

- Reduction in Cholesteryl Esters : Brain cholesteryl ester levels decreased by 86%, indicating effective modulation of lipid metabolism .

Cognitive Improvements

In addition to its biochemical effects, this compound also showed promise in enhancing cognitive function. Mice treated with the compound exhibited improved performance in spatial learning tasks, such as the Morris Water Maze test, suggesting that ACAT inhibition may have direct benefits on cognitive health .

Comparative Studies with Other ACAT Inhibitors

Comparative studies between this compound and other ACAT inhibitors, such as CI-1011, highlight its superior efficacy:

| Compound | Amyloid Plaque Reduction | Cholesteryl Ester Reduction | Cognitive Improvement |

|---|---|---|---|

| This compound | 88%-99% | 86% | Yes |

| CI-1011 | Lower efficacy | Requires higher doses | Limited data |

These findings suggest that while CI-1011 is a viable alternative, this compound demonstrates more potent effects on both amyloid pathology and cognitive function .

Case Study: Transgenic Mouse Models

In a notable study involving transgenic mice modeling familial AD, researchers administered this compound via implanted biopolymer pellets. This method ensured consistent drug delivery and allowed for thorough investigation into the compound's effects on both brain pathology and behavior. Results indicated significant reductions in both Aβ levels and cholesteryl esters, reinforcing the hypothesis that ACAT inhibition can be an effective strategy for managing AD pathology .

Potential Clinical Applications

Given its mechanism and efficacy demonstrated in preclinical studies, this compound holds promise for clinical applications not only in Alzheimer's disease but also potentially in other conditions characterized by dysregulated cholesterol metabolism, such as atherosclerosis and certain types of cancer. Its ability to modulate lipid profiles could provide therapeutic avenues for diseases where cholesterol plays a critical role .

Eigenschaften

CAS-Nummer |

135025-12-6 |

|---|---|

Molekularformel |

C24H42N2OS3 |

Molekulargewicht |

470.8 g/mol |

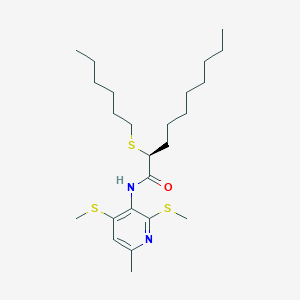

IUPAC-Name |

(2S)-2-hexylsulfanyl-N-[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]decanamide |

InChI |

InChI=1S/C24H42N2OS3/c1-6-8-10-12-13-14-16-20(30-17-15-11-9-7-2)23(27)26-22-21(28-4)18-19(3)25-24(22)29-5/h18,20H,6-17H2,1-5H3,(H,26,27)/t20-/m0/s1 |

InChI-Schlüssel |

XAMYAYIMCKELIP-FQEVSTJZSA-N |

SMILES |

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

Isomerische SMILES |

CCCCCCCC[C@@H](C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

Kanonische SMILES |

CCCCCCCCC(C(=O)NC1=C(C=C(N=C1SC)C)SC)SCCCCCC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP 113,818 CP 113818 CP-113,818 CP-113818 N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.